molecular formula C19H16N4O4S B4057516 (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

Cat. No.: B4057516
M. Wt: 396.4 g/mol
InChI Key: DEKNPUBSYPNBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative featuring a complex heterocyclic framework. Its structure includes:

  • A pyrrolidine-2,3-dione core, which is a five-membered ring with two ketone groups.
  • A (4E)-4-[furan-2-yl(hydroxy)methylidene] substituent at position 4, introducing a furan ring and a hydroxymethylidene group.
  • A 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl group at position 1, contributing sulfur and nitrogen heteroatoms.
  • A pyridin-3-yl group at position 5, adding aromatic nitrogen functionality.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-pyridin-3-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-10(2)17-21-22-19(28-17)23-14(11-5-3-7-20-9-11)13(16(25)18(23)26)15(24)12-6-4-8-27-12/h3-10,14,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKNPUBSYPNBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl(hydroxy)methylidene intermediate, followed by its condensation with a thiadiazole derivative. The final step involves the cyclization with a pyrrolidine-2,3-dione precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reactivity of the Pyrrolidine-2,3-dione Core

The diketone moiety in the pyrrolidine ring is susceptible to nucleophilic additions and reductions. Key reactions include:

Reaction Type Conditions Expected Product
Nucleophilic Addition Grignard reagents (e.g., RMgX)Formation of tertiary alcohols at C2 and C3 positions via diketone opening.
Reduction NaBH₄ or LiAlH₄ in anhydrous THFConversion to pyrrolidine diol (stereoselectivity dependent on reducing agent).
Condensation NH₂OH·HCl in ethanol, refluxOxime formation at carbonyl groups, altering solubility and bioactivity .

Furan and Hydroxymethylidene Reactivity

The furan-2-yl(hydroxy)methylidene group undergoes electrophilic substitution and dehydration:

Reaction Type Conditions Expected Product
Electrophilic Substitution HNO₃/H₂SO₄, 0–5°CNitration at furan C5 position (meta-directing effects from oxygen).
Dehydration H₂SO₄ (conc.), ΔFormation of α,β-unsaturated carbonyl via water elimination.
Coordination Chemistry Transition metals (e.g., Cu²⁺)Chelation through furan oxygen and hydroxymethylidene groups .

Thiadiazole Ring Transformations

The 1,3,4-thiadiazole moiety (with isopropyl and sulfanyl substituents) participates in:

Reaction Type Conditions Expected Product
Nucleophilic Substitution NaOH/H₂O, refluxReplacement of sulfanyl group (-S-) with hydroxyl (-OH) or amine (-NH₂) .
Oxidation H₂O₂, acetic acidSulfur oxidation to sulfoxide or sulfone, altering electronic properties.
Cross-Coupling Pd(PPh₃)₄, aryl halide, baseSuzuki-Miyaura coupling at the thiadiazole C2 position for diversification .

Pyridin-3-yl Interactions

The pyridine ring enables acid-base and coordination reactions:

Reaction Type Conditions Expected Product
Protonation HCl (aq)Formation of pyridinium salt, enhancing water solubility .
Metal Coordination FeCl₃ or ZnCl₂ in ethanolComplexation via nitrogen lone pair, potentially stabilizing catalysts.

Stability Under Varied Conditions

Experimental data gaps exist, but predictions based on analogous structures suggest:

Condition Effect
Acidic (pH < 3) Hydrolysis of thiadiazole and pyridine rings; diketone stability.
Basic (pH > 10) Deprotonation of hydroxymethylidene group; thiadiazole ring degradation .
UV Light Exposure [4π] electrocyclic reactions in furan or pyridine moieties possible.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that it can interact with specific enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The compound’s furan and thiadiazole moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Features of Pyrrolidine-2,3-dione Derivatives

Compound Name Core Structure Key Substituents Heteroatom Profile
Target Compound Pyrrolidine-2,3-dione Furan-2-yl(hydroxy)methylidene, 5-(propan-2-yl)-1,3,4-thiadiazol-2-yl, pyridin-3-yl N, O, S
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 2-Methyl-2,3-dihydrobenzofuran, 5-methyl-1,3,4-thiadiazol-2-yl, 3,4,5-trimethoxyphenyl N, O, S
1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones Pyrrolin-2-one 4-Hydroxyphenyl, acyl, aryl N, O

Key Observations :

  • The target compound and the compound from share a pyrrolidine-2,3-dione core but differ in substituents. The latter’s 3,4,5-trimethoxyphenyl group may enhance membrane permeability compared to the pyridin-3-yl group in the target compound.
  • The thiadiazole ring in both compounds is associated with antimicrobial activity, but the propan-2-yl group in the target compound may increase lipophilicity compared to the methyl group in .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Lipinski Compliance
Target Compound C₂₁H₁₉N₃O₅S 433.46 Not reported Likely non-compliant (MW >500)
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 170 Yes
1-(4-Hydroxyphenyl)-4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones Variable ~300–400 150–200 Variable

Key Observations :

  • The target compound has a higher molecular weight (433.46 g/mol) than the pyrazol-3-one derivative in (273.24 g/mol), likely due to its bulky thiadiazole and pyridine groups. This may reduce oral bioavailability under Lipinski’s rules .
  • The pyrazol-3-one derivative in complies with Lipinski’s rules (MW <500, H-bond donors/acceptors <5/10), making it more drug-like than the target compound .

Pharmacological Activity Comparison

Key Observations :

  • The pyrimidine-5-carbonitrile in demonstrates potent kinase inhibition (IC₅₀: 12 nM), highlighting the importance of nitrogen-rich heterocycles in targeting enzymatic activity.

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine core with several functional groups:

  • Furan ring : Known for its diverse reactivity and biological significance.
  • Thiadiazole moiety : Associated with various pharmacological activities.
  • Pyridine ring : Often linked to neuroactive properties.

These structural components suggest potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit antimicrobial properties. A study investigating the antibacterial activity of related thiadiazole derivatives found that they displayed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds with thiadiazole rings showed effectiveness against Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of similar compounds has also been documented. Dihydropyridine derivatives have been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.

Computational Studies

Computational methods have been employed to predict the biological activity of this compound. Molecular docking studies suggest that it may interact with key enzymes involved in various metabolic pathways. For example, docking studies indicated potential binding affinity to the L-type calcium channel, which is significant for cardiovascular health .

Case Studies

  • Cardiovascular Applications : A study on dihydropyridine derivatives demonstrated their ability to block L-type calcium channels effectively, suggesting that similar compounds could be explored for treating hypertension and other cardiovascular diseases .
  • Antifungal Activity : Another investigation into structurally related compounds revealed moderate antifungal activity against phytopathogenic fungi, indicating a broad spectrum of biological applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of S. aureus and E. coli
AntioxidantFree radical scavenging
Calcium Channel BlockingPotential therapeutic applications
AntifungalModerate activity against fungi

Table 2: Structural Features and Their Implications

Structural FeatureImplication
Furan RingDiverse chemical reactivity
Thiadiazole MoietyPharmacological significance
Pyridine RingNeuroactive properties

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
14-Acetyl-3-hydroxy precursor + aryl hydrazine, ethanol, reflux (12 h)70–85%
2Thiadiazole introduction via H2S gas, 70°C, 6 h60–75%
3Final purification: silica gel chromatography>95% purity

How can contradictions in spectroscopic data be resolved during structural confirmation?

Advanced Research Question
Contradictions often arise in:

  • E/Z isomerism of methylidene groups : Use NOESY NMR to confirm spatial proximity of substituents. For example, a trans configuration may show coupling constants (J) > 12 Hz in <sup>1</sup>H NMR .
  • Crystallographic vs. computational data : Cross-validate using single-crystal X-ray diffraction (e.g., C–C bond lengths within 0.002 Å accuracy) and DFT calculations (B3LYP/6-31G* basis set) .
  • Unexpected IR peaks : Assign peaks via comparative analysis with analogous compounds (e.g., C=O stretches at 1700–1750 cm<sup>-1</sup> for pyrrolidine-2,3-diones) .

Case Study : A corrigendum in highlights the criticality of precise NMR assignments to avoid misidentification of substituent positions .

What spectroscopic techniques are essential for characterizing pyrrolidine-2,3-dione derivatives?

Basic Research Question
Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign protons and carbons, focusing on deshielded signals (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl (1650–1750 cm<sup>-1</sup>) and hydroxyl (broad ~3200 cm<sup>-1</sup>) groups .
  • X-ray Crystallography : Resolve stereochemistry (e.g., (4E) configuration) with R-factors < 0.05 .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C24H19FN2O3 for a related compound in ) .

How can reaction conditions be optimized for thiadiazole-containing intermediates?

Advanced Research Question
Optimization strategies:

  • Catalyst selection : Use Pd(OAc)2 or CuI for Suzuki-Miyaura coupling of thiadiazole rings .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of heterocyclic intermediates .
  • Temperature control : Maintain 60–80°C to prevent decomposition of thiadiazole precursors .

Example : Compound 5h () achieved 75% yield using DMF at 70°C for 8 h.

How can computational methods predict biological activity for this compound?

Advanced Research Question

  • In silico docking : Use AutoDock Vina to simulate binding to targets like PPARγ or EGFR. For example, thiazolidinedione derivatives in showed IC50 values < 10 µM against cancer cell lines via PPARγ inhibition .
  • ADMET prediction : SwissADME calculates LogP (~4.0 for related compounds in ) and bioavailability scores .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .

What purification challenges arise with heterocyclic intermediates, and how are they addressed?

Basic Research Question
Common issues:

  • Low solubility : Use DMF/THF mixtures or sonication .
  • Byproduct formation : Employ gradient elution (hexane → ethyl acetate) in chromatography .
  • Hygroscopicity : Store intermediates under argon with molecular sieves .

Example : Silica gel chromatography (70–230 mesh) resolved a 4:1 diastereomer ratio in .

How does the electronic nature of substituents influence the compound’s reactivity?

Advanced Research Question

  • Electron-withdrawing groups (e.g., thiadiazole) : Increase electrophilicity of the pyrrolidine-dione core, facilitating nucleophilic attacks .
  • Aromatic rings (e.g., pyridinyl) : Stabilize intermediates via resonance, as seen in the synthesis of 5-(pyridin-3-yl) derivatives .
  • Steric effects : Bulky substituents (isopropyl on thiadiazole) may hinder crystallization, requiring solvent optimization .

What are the best practices for validating synthetic yields and purity?

Basic Research Question

  • HPLC : Use C18 columns (MeCN/H2O, 0.1% TFA) to confirm purity >95% .
  • Elemental analysis : Match calculated vs. observed C, H, N values (±0.4%) .
  • Melting point consistency : Compare with literature (e.g., 275–277°C for a related compound in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-(pyridin-3-yl)pyrrolidine-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.